4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide
CAS No.: 898654-34-7
Cat. No.: VC21367612
Molecular Formula: C18H18N2O3S
Molecular Weight: 342.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898654-34-7 |
|---|---|
| Molecular Formula | C18H18N2O3S |
| Molecular Weight | 342.4g/mol |
| IUPAC Name | 4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C18H18N2O3S/c1-2-12-23-17-9-10-18(16-8-4-3-7-15(16)17)24(21,22)20-14-6-5-11-19-13-14/h3-11,13,20H,2,12H2,1H3 |
| Standard InChI Key | GQKZKEQBASLQKC-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
| Canonical SMILES | CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
Introduction
4-Propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide is an organic compound characterized by its complex molecular structure, which includes a naphthalene core, a pyridine ring, and a sulfonamide group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural properties.
Synthesis and Preparation
While specific synthesis protocols for 4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide are not widely documented, compounds with similar structures are typically synthesized through multi-step reactions involving the formation of the sulfonamide bond and the attachment of the pyridine and propoxy groups. Common methods may involve the use of sulfonyl chlorides and amines, followed by alkylation reactions to introduce the propoxy group.
Biological Activity and Potential Applications
Although specific biological activities of 4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide are not extensively reported, sulfonamide derivatives are known for their diverse pharmacological properties. These include antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The presence of a pyridine ring and a propoxy group could potentially modulate its biological activity, making it a candidate for further investigation in drug discovery processes.
| Potential Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Sulfonamides are known for their antimicrobial properties, though specific activity of this compound is not documented. |
| Enzyme Inhibition | Similar sulfonamide derivatives have shown enzyme inhibitory activities, which could be relevant in therapeutic applications. |
Research Findings and Future Directions
Given the limited specific research on 4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide, future studies should focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis. This could involve exploring its potential as a lead compound in drug development, particularly in areas where sulfonamide derivatives have shown promise.
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